1-Methanesulfonyl-2-methylpropan-2-amine
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
409095-78-9 |
|---|---|
Molecular Formula |
C5H13NO2S |
Molecular Weight |
151.23 g/mol |
IUPAC Name |
2-methyl-1-methylsulfonylpropan-2-amine |
InChI |
InChI=1S/C5H13NO2S/c1-5(2,6)4-9(3,7)8/h4,6H2,1-3H3 |
InChI Key |
OVNBCUGVWGAILZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CS(=O)(=O)C)N |
Origin of Product |
United States |
Synthetic Methodologies and Strategies
Direct Synthesis Approaches to 1-Methanesulfonyl-2-methylpropan-2-amine
A direct synthesis of this compound, with the structure CH₃SO₂CH₂C(CH₃)₂NH₂, would logically involve the coupling of a C4 amine core bearing a nucleophilic or electrophilic center with a methanesulfonyl synthon. The most plausible direct approach involves the reaction of a suitable amine precursor with a methanesulfonylating agent.
Strategies for Methanesulfonyl Group Introduction onto Amines
The formation of a sulfonamide bond is a cornerstone of organic synthesis. The most common and direct method for introducing a methanesulfonyl (mesyl) group onto a primary or secondary amine is through the use of methanesulfonyl chloride (MsCl). wikipedia.orgsipcam-oxon.com This reaction is typically performed in the presence of a non-nucleophilic base, such as triethylamine (B128534) (TEA) or pyridine, to neutralize the hydrochloric acid byproduct. google.com
The general reaction is as follows: R-NH₂ + CH₃SO₂Cl → R-NHSO₂CH₃ + HCl
This method is highly efficient and versatile, applicable to a wide range of amine substrates. The resulting methanesulfonamides are notably stable, exhibiting resistance to hydrolysis under both acidic and basic conditions. wikipedia.org While often used as a protecting group for amines, the sulfonamide linkage is a key functional group in many active pharmaceutical ingredients. wikipedia.orgsipcam-oxon.com
| Reagent | Base | Solvent | Typical Conditions | Reference |
|---|---|---|---|---|
| Methanesulfonyl Chloride (MsCl) | Triethylamine (TEA) | Dichloromethane (DCM), Chloroform | 0 °C to room temperature | google.com |
| Methanesulfonyl Chloride (MsCl) | Pyridine | Pyridine, Dioxane | Room temperature to 80 °C | google.com |
| Methanesulfonyl Chloride (MsCl) | N-Methylimidazole (MeIm) | Dichloromethane (DCM) | Mild conditions, high yields | organic-chemistry.org |
Formation of the Amine Core Structure
The core structure of the target molecule is based on a neopentyl amine skeleton, specifically 2-methylpropan-2-amine substituted with a methanesulfonylmethyl group at the 1-position. A direct synthesis would be challenging. A more practical approach involves a retrosynthetic disconnection to a key precursor, 2-amino-2-methyl-1-propanol (B13486). This intermediate contains the required carbon skeleton and functional groups that can be chemically manipulated.
A proposed synthetic pathway starting from this precursor would involve:
Protection of the amine group: The primary amine of 2-amino-2-methyl-1-propanol would first be protected, for instance as a Boc-carbamate, to prevent it from reacting in subsequent steps.
Activation of the hydroxyl group: The primary alcohol is a poor leaving group and must be converted into a more reactive functional group. This is typically achieved by converting it to a sulfonate ester (e.g., tosylate or mesylate) or a halide. libretexts.org
Introduction of the methyl sulfone moiety: The activated intermediate can then undergo nucleophilic substitution. One method involves reaction with sodium methanesulfinate (B1228633) (CH₃SO₂Na) to directly form the sulfone. Alternatively, reaction with sodium thiomethoxide (NaSMe) would yield a sulfide, which can then be oxidized to the sulfone using an oxidizing agent like m-CPBA or H₂O₂.
Deprotection: Removal of the amine protecting group would yield the final product, this compound.
Synthesis of Key Precursors and Advanced Intermediates
The success of the proposed synthesis hinges on the efficient preparation of key building blocks, particularly the 2-methylpropan-2-amine core structure.
Preparation of 2-Methylpropan-2-amine Analogues
The key precursor, 2-amino-2-methyl-1-propanol, is an important industrial chemical and several synthetic routes have been developed for its production. atamanchemicals.com
From 2-Nitropropane (B154153): A common industrial method involves the reaction of 2-nitropropane with formaldehyde, followed by reduction of the nitro group to an amine. guidechem.com
From Isobutene: A patented method describes the reaction of isobutene, chlorine, and acetonitrile (B52724) to form an intermediate that is subsequently hydrolyzed to yield 2-amino-2-methyl-1-propanol. google.com This method avoids the use of hazardous nitroalkanes.
From 2-Aminoisobutyric Acid: The hydrogenation of 2-aminoisobutyric acid or its esters provides another route to the desired amino alcohol. atamanchemicals.com
Another key intermediate, N-Boc-2-amino-2-methylpropanal, can be synthesized from N-Boc-2-aminoisobutyric acid by reduction using reagents such as bis(N-methylpiperazinyl)aluminum hydride. prepchem.com This aldehyde provides a handle for further carbon chain extension or functionalization.
Functionalization of Aliphatic Amine Scaffolds
The functionalization of aliphatic amines and their derivatives is a broad field of research. Once the core sulfonamide structure is assembled, further modifications could be envisioned. For instance, alkylation of sulfones at the α-carbon can be achieved by deprotonation with a strong base followed by reaction with an alkyl halide. chemrxiv.org Ruthenium-catalyzed reactions have also been developed for the direct alkylation of sulfones and sulfonamides with aliphatic alcohols, offering a more atom-economical approach. chemrxiv.org These methods allow for the diversification of the aliphatic scaffold, leading to a range of analogues.
Advanced Synthetic Techniques for Stereochemical Control
While this compound is an achiral molecule, the principles of stereochemical control are paramount in modern organic synthesis, particularly for producing enantiomerically pure pharmaceuticals. Several advanced techniques have been developed for the asymmetric synthesis of sulfonamides and related structures.
One powerful strategy involves the addition of sulfonyl anions to chiral N-sulfinyl imines. This method allows for the highly stereoselective synthesis of β-amino sulfones and sulfonamides, with the chirality being directed by the transient tert-butanesulfinyl group. acs.org The reaction proceeds in high yields and with excellent diastereoselectivity. acs.org
Another elegant approach is the stereoretentive synthesis of α-C-chiral secondary sulfonamides. This method relies on the electrophilic amination of stereochemically pure sulfinates with N-alkylhydroxylamine sulfonic acids. organic-chemistry.org This technique is significant as it avoids racemization, a common problem when using traditional methods involving sulfonyl chlorides. organic-chemistry.org These advanced methodologies highlight the sophisticated tools available to chemists for controlling stereochemistry in the synthesis of complex sulfonamide-containing molecules.
Application of Chiral Auxiliaries in Amine Synthesis
Chiral auxiliaries are powerful tools in asymmetric synthesis, temporarily incorporated into a prochiral substrate to direct a stereoselective transformation. wikipedia.org After the desired chiral center is established, the auxiliary is cleaved and can often be recovered. For the synthesis of chiral amines like this compound, several types of chiral auxiliaries have proven effective in analogous systems.
One of the most versatile and widely used chiral auxiliaries for the asymmetric synthesis of amines is tert-butanesulfinamide, developed by Ellman. yale.edu This auxiliary can be condensed with ketones or aldehydes to form N-sulfinyl imines. The subsequent nucleophilic addition to these imines proceeds with high diastereoselectivity, controlled by the chiral sulfinyl group. The auxiliary is then readily removed under mild acidic conditions to afford the free chiral amine.
A plausible synthetic route to enantiomerically enriched this compound using (R)- or (S)-tert-butanesulfinamide is depicted below. The synthesis would commence with a suitable ketosulfone precursor.
Proposed Synthesis using tert-Butanesulfinamide:
Formation of the N-sulfinyl imine: The precursor, 1-(methylsulfonyl)propan-2-one, would be reacted with either (R)- or (S)-tert-butanesulfinamide under dehydrating conditions to form the corresponding chiral N-sulfinyl imine.
Diastereoselective Nucleophilic Addition: A methyl nucleophile, such as methylmagnesium bromide or methyllithium, would then be added to the N-sulfinyl imine. The bulky tert-butyl group on the sulfinamide directs the nucleophile to attack the less hindered face of the C=N bond, leading to a high degree of stereocontrol.
Removal of the Chiral Auxiliary: The resulting sulfinamide is then treated with an acid, such as hydrochloric acid, to cleave the N-S bond, yielding the desired chiral primary amine, this compound, as its salt.
| Step | Reactants | Reagents | Product | Purpose of Chiral Auxiliary |
| 1 | 1-(Methylsulfonyl)propan-2-one, (R)-tert-Butanesulfinamide | Ti(OEt)₄ | (R,E)-N-(1-(Methylsulfonyl)propan-2-ylidene)-2-methylpropane-2-sulfinamide | Formation of a chiral intermediate |
| 2 | (R,E)-N-(1-(Methylsulfonyl)propan-2-ylidene)-2-methylpropane-2-sulfinamide | CH₃MgBr | (R)-N-((R)-1-(Methylsulfonyl)-2-methylpropan-2-yl)-2-methylpropane-2-sulfinamide | Diastereoselective introduction of a methyl group |
| 3 | (R)-N-((R)-1-(Methylsulfonyl)-2-methylpropan-2-yl)-2-methylpropane-2-sulfinamide | HCl in MeOH | (R)-1-Methanesulfonyl-2-methylpropan-2-amine hydrochloride | Cleavage to yield the chiral amine |
Other chiral auxiliaries, such as those derived from amino acids (e.g., Schöllkopf auxiliaries) or those based on oxazolidinones, have also been extensively used in asymmetric synthesis, particularly for the formation of C-C bonds. biosynth.com While their direct application to this specific target is not widely reported, the principles of their stereodirecting influence could be adapted for the synthesis of precursors to this compound.
Asymmetric Synthesis Approaches to Optically Active Derivatives
Asymmetric synthesis aims to create chiral molecules from achiral or prochiral starting materials, often employing chiral catalysts or reagents. For the synthesis of optically active derivatives of this compound, several asymmetric approaches can be envisioned.
A highly relevant strategy involves the stereoselective addition of sulfonyl anions to chiral N-sulfinyl imines. researchgate.net This method is particularly pertinent as it directly constructs the β-amino sulfone moiety present in the target molecule. This approach offers a convergent and efficient route to a wide range of β-amino sulfones and sulfonamides with excellent stereocontrol.
General Approach for Asymmetric Synthesis of β-Amino Sulfones:
| Starting Materials | Chiral Reagent/Catalyst | Key Transformation | Stereochemical Outcome |
| Aldehyde, (R)- or (S)-tert-Butanesulfinamide | Lewis Acid (e.g., Ti(OEt)₄) | Formation of chiral N-sulfinyl aldimine | High enantiomeric purity of the imine |
| Chiral N-sulfinyl aldimine, Sulfonyl anion (e.g., from dimethyl sulfone) | Strong base (e.g., n-BuLi) | Diastereoselective addition of the sulfonyl anion to the C=N bond | High diastereoselectivity, leading to enantiomerically enriched β-amino sulfone after auxiliary removal |
In the context of synthesizing an optically active derivative of this compound, one could start with a chiral imine derived from a suitable aldehyde and a chiral amine source. For instance, an asymmetric reductive amination of a precursor ketone, 1-(methylsulfonyl)propan-2-one, using a chiral catalyst and an ammonia (B1221849) source could provide a direct route to the enantiomerically enriched amine.
Furthermore, enzymatic resolutions or asymmetric transformations catalyzed by enzymes such as transaminases represent a green and highly selective alternative for the synthesis of chiral amines. researchgate.net A transaminase could potentially be used to asymmetrically aminate a prochiral ketone precursor, directly yielding the desired enantiomer of this compound.
The development of these synthetic methodologies is crucial for accessing enantiomerically pure forms of complex molecules like this compound, which are valuable building blocks in medicinal chemistry and materials science.
Chemical Reactivity and Mechanistic Investigations
Reactions of the Amine Functionality
The amine group in 1-Methanesulfonyl-2-methylpropan-2-amine is a tertiary amine, which significantly influences its reactivity. The lone pair of electrons on the nitrogen atom imparts nucleophilic and basic character to the molecule. However, the presence of the bulky tert-butyl group creates considerable steric hindrance, which can impede reactions at the nitrogen center.
Nucleophilic Substitution Reactions Involving the Amine Group
Tertiary amines, such as the one in this compound, can act as nucleophiles, attacking electrophilic centers. A common reaction for tertiary amines is nucleophilic substitution with alkyl halides to form quaternary ammonium (B1175870) salts. quora.com This reaction proceeds via an SN2 mechanism.
For this compound, the reaction with an alkyl halide (e.g., methyl iodide) would be expected to yield a quaternary ammonium salt. However, the steric bulk of the tert-butyl group adjacent to the nitrogen atom would likely decrease the reaction rate compared to less hindered tertiary amines. psu.edu
| Reactant | Reagent | Expected Product | Reaction Conditions |
|---|---|---|---|
| This compound | Methyl Iodide (CH₃I) | 1-Methanesulfonyl-N,N,N-trimethyl-2-methylpropan-2-aminium iodide | Typically in a polar aprotic solvent |
The formation of the quaternary ammonium salt proceeds through the attack of the nitrogen's lone pair on the electrophilic carbon of the methyl iodide, displacing the iodide ion.
Amine Condensation and Imine Formation Pathways
The reaction of primary or secondary amines with aldehydes and ketones is a well-established method for forming imines and enamines, respectively, through a condensation reaction that eliminates a molecule of water. wikipedia.orglibretexts.org This reaction is typically acid-catalyzed. wikipedia.org
Tertiary amines, lacking a proton on the nitrogen atom, cannot form stable imines or enamines through the same pathway. libretexts.org The initial nucleophilic attack on the carbonyl carbon can occur, but the subsequent dehydration steps required for imine formation are not possible as there is no N-H proton to be eliminated. Therefore, this compound is not expected to undergo traditional condensation reactions with aldehydes or ketones to form imines.
Reactions of the Sulfonyl Moiety
The methanesulfonyl group (–SO₂CH₃) is generally a robust and stable functional group, often used as a protecting group in organic synthesis due to its resistance to many reaction conditions. nsf.gov It is a strong electron-withdrawing group, which can influence the acidity of adjacent protons, although in the case of this compound, there are no protons on the carbon alpha to the sulfonyl group.
Oxidation to Sulfonic Acid Derivatives
Sulfones represent the highest oxidation state of sulfur in this class of organosulfur compounds and are generally resistant to further oxidation under standard conditions. researchgate.net However, under very harsh oxidative conditions, cleavage of the C–S bond can occur. More relevant is the potential for oxidation of the methyl group of the methanesulfonyl moiety, though this is also a challenging transformation. A more plausible, albeit still difficult, transformation would be the oxidative cleavage of the C-S bond to yield a sulfonic acid. Recent studies have shown that aromatic sulfones can be oxidized to sulfonic acids in microdroplets, a reaction mediated by water radical cations. exlibrisgroup.compsu.eduacs.org While this has been demonstrated for aromatic sulfones, the oxidation of aliphatic sulfones like the one in this compound to the corresponding sulfonic acid would likely require potent oxidizing agents and harsh conditions.
Reduction to Sulfide or Thiol Groups
The reduction of sulfones to the corresponding sulfides is a chemically challenging transformation due to the high stability of the sulfone group. researchgate.net Vigorous reducing agents and conditions are typically required. Reagents such as lithium aluminum hydride (LiAlH₄) have been used, often in combination with other reagents like titanium tetrachloride, to effect this reduction, although this can require high temperatures and long reaction times. researchgate.netresearchgate.net
| Starting Material | Reducing Agent | Potential Product | General Conditions |
|---|---|---|---|
| This compound | LiAlH₄/TiCl₄ | 1-(Methylthio)-2-methylpropan-2-amine (Sulfide) | Strongly reducing, often harsh conditions |
| This compound | More vigorous reduction | 1-Mercapto-2-methylpropan-2-amine (Thiol) | Potentially requires C-S bond cleavage |
Further reduction to a thiol would involve the cleavage of the methyl-sulfur bond in addition to the reduction of the sulfur center, which would necessitate even more forcing conditions.
Mechanistic Elucidation of Novel Transformations
As of the current literature, there are no specific studies detailing novel transformations or providing mechanistic elucidation for reactions involving this compound. However, the broader class of β-amino sulfones has been the subject of mechanistic investigations, particularly in the context of their synthesis. nih.govacs.orgorganic-chemistry.org Many modern methods for synthesizing β-amino sulfones involve radical pathways. researchgate.net
Should this compound be subjected to conditions that promote radical formation, it is conceivable that novel transformations could be observed. For instance, radical abstraction of a hydrogen atom from one of the methyl groups of the tert-butyl moiety could initiate a variety of subsequent reactions. However, without specific experimental data, any proposed mechanism would be purely speculative. Future research may uncover unique reactivity patterns for this sterically hindered β-amino sulfone, warranting detailed mechanistic studies.
Investigation of Catalyzed Reactions
The sulfonamide functional group in this compound can participate in various catalyzed reactions, most notably carbon-nitrogen bond-forming cross-coupling and alkylation reactions. These transformations are fundamental in organic synthesis for creating more complex molecules.
Palladium-catalyzed cross-coupling reactions, for instance, are a powerful tool for forming C-N bonds. Research has demonstrated the successful coupling of methanesulfonamide (B31651) with aryl bromides and chlorides, a reaction that this compound could potentially undergo. acs.org These reactions typically employ a palladium catalyst in conjunction with a suitable ligand and base to facilitate the coupling of the sulfonamide nitrogen with an aromatic ring. acs.org
Another significant class of reactions is the catalytic N-alkylation of sulfonamides. Ruthenium-based catalysts have been effectively used for the N-alkylation of primary sulfonamides with alcohols through a "borrowing hydrogen" methodology. organic-chemistry.org This process involves the temporary oxidation of the alcohol to an aldehyde, which then reacts with the sulfonamide, followed by reduction of the resulting imine. Furthermore, manganese-catalyzed N-alkylation of sulfonamides with alcohols has also been reported, offering an alternative efficient method for C-N bond formation. organic-chemistry.org
The following table summarizes representative catalyzed reactions that analogous sulfonamides undergo, providing insight into the potential reactivity of this compound.
Table 1: Representative Catalyzed Reactions of Analogous Sulfonamides
| Reaction Type | Reactants | Catalyst/Reagents | Product Type | Ref. |
|---|---|---|---|---|
| Pd-Catalyzed N-Arylation | Methanesulfonamide, Aryl Bromide | Pd(OAc)₂, Ligand, Base | N-Aryl Methanesulfonamide | acs.org |
| Ru-Catalyzed N-Alkylation | Primary Sulfonamide, Primary Alcohol | [Ru(p-cymene)Cl₂]₂, Bidentate Phosphine | Secondary N-Alkylsulfonamide | organic-chemistry.org |
| Mn-Catalyzed N-Alkylation | Sulfonamide, Benzyl Alcohol | Mn(I) PNP Pincer Precatalyst | N-Benzylated Sulfonamide | organic-chemistry.org |
Postulated Intermediate Formation and Rearrangements
The mechanistic pathways of sulfonamide reactions often involve the formation of distinct intermediates that can lead to various products, including rearranged structures. While direct evidence for this compound is unavailable, the behavior of similar sulfonamides in catalyzed reactions allows for the postulation of potential intermediates and rearrangements.
In certain reactions, N-sulfonyl ketenimines have been proposed as key intermediates. For example, the copper-catalyzed reaction of propargyl acetates with sulfonyl azides is thought to proceed through the formation of an N-sulfonyl ketenimine. organic-chemistry.org This intermediate can then undergo further transformations, such as a acs.orgacs.org-sigmatropic rearrangement, to yield trans-α,β-unsaturated N-tosylamides. organic-chemistry.org
Sulfonyl group migrations are another class of rearrangements observed for sulfonamides, although they often require specific catalytic conditions. While 1,3-sulfonyl migrations are generally catalyzed by transition metals or Lewis acids, instances of base-catalyzed rearrangements have also been reported. nih.gov For example, a base-catalyzed aza-Claisen rearrangement of an N-arylsulfonyl propargyl vinylamine (B613835) has been observed. nih.gov In the context of the acid-catalyzed rearrangement of morphinandienes in methanesulfonic acid, cationic intermediates are formed which then undergo nucleophilic substitution. rsc.org
Mechanistic studies on the hydrolysis of certain activated sulfonamides (β-sultams) have shown that amines can act as general base catalysts, promoting hydrolysis in preference to aminolysis. acs.org This involves the amine facilitating the attack of water on the sulfonyl group, a pathway confirmed by solvent kinetic isotope effects. acs.org Such mechanistic insights highlight the nuanced reactivity of the sulfonamide group, where reaction conditions can dictate the role of reagents and the nature of the intermediates formed.
Derivative Synthesis and Structural Diversification
Systematic Chemical Modification of the 1-Methanesulfonyl-2-methylpropan-2-amine Scaffold
The structure of this compound offers several sites for chemical modification. The primary amine is a key nucleophilic center, the propane (B168953) backbone can be altered through various synthetic routes, and the methylsulfonyl group can be exchanged for other sulfonyl variants.
The primary amine group in this compound is a prime target for functionalization via alkylation and acylation reactions. These reactions introduce substituents that can significantly alter the molecule's polarity, size, and hydrogen bonding capacity.
N-Alkylation: The introduction of alkyl groups onto the amine nitrogen can be achieved using various alkylating agents, such as alkyl halides or sulfates, typically in the presence of a non-nucleophilic base to neutralize the acid formed during the reaction. While mono-alkylation can be achieved, a common challenge is the potential for polyalkylation due to the increased nucleophilicity of the resulting secondary amine. tcichemicals.comyoutube.com Reductive amination, reacting the primary amine with an aldehyde or ketone in the presence of a reducing agent, offers a more controlled method for synthesizing mono-alkylated derivatives.
N-Acylation: Acylation of the amine with acyl chlorides or anhydrides in the presence of a base leads to the formation of stable amide derivatives. This transformation converts the basic amine into a neutral amide group, which can alter its biological interactions and pharmacokinetic profile. The reaction is generally high-yielding and can be performed under mild conditions. youtube.com
| Reaction Type | Reagent Class | Specific Example | Resulting Functional Group |
|---|---|---|---|
| Alkylation | Alkyl Halide | Benzyl bromide | Secondary Amine (N-benzyl) |
| Alkylation | Aldehyde (Reductive Amination) | Cyclohexanecarboxaldehyde | Secondary Amine (N-cyclohexylmethyl) |
| Acylation | Acyl Chloride | Acetyl chloride | Amide (N-acetyl) |
| Acylation | Acyl Chloride | Benzoyl chloride | Amide (N-benzoyl) |
| Sulfonylation | Sulfonyl Chloride | p-Toluenesulfonyl chloride | Sulfonamide (N-tosyl) |
Altering the propan-2-amine backbone of the scaffold is more complex than N-functionalization and typically requires a de novo synthetic approach rather than a modification of the pre-existing molecule. This involves constructing the carbon skeleton with desired substituents in place before the introduction of the amine and sulfonyl groups. For instance, starting with substituted propan-2-one derivatives would allow for the introduction of various groups on the carbon backbone, which could then be converted to the corresponding amine and subsequently coupled with methanesulfonyl chloride.
The sulfonyl group is a critical component of the molecule, and its diversification can lead to significant changes in properties. The most common method for synthesizing sulfonamides involves the reaction of a primary or secondary amine with a sulfonyl chloride in the presence of a base. ijarsct.co.in Therefore, by using different sulfonyl chlorides (R-SO₂Cl), a wide array of analogues can be prepared. This approach allows for the introduction of various aryl, heteroaryl, and alkyl groups in place of the methyl group, providing a powerful method for structural diversification. researchgate.net
Recent advances have also focused on methods that avoid the pre-synthesis of sulfonyl chlorides. For example, one-pot procedures have been developed to generate sulfonamides directly from carboxylic acids and amines, leveraging copper-catalyzed conversion of aromatic acids to sulfonyl chlorides in situ. acs.orgprinceton.edu Another strategy involves the use of sulfur dioxide surrogates like DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide)), which can react with amines under oxidative conditions to form sulfonamides. thieme-connect.com
| Sulfonyl Chloride | Resulting Sulfonyl Moiety (R in R-SO₂) | Potential Property Modulation |
|---|---|---|
| Benzenesulfonyl chloride | Phenyl | Introduces aromatic character, potential for π-stacking interactions |
| 4-Fluorobenzenesulfonyl chloride | 4-Fluorophenyl | Modulates electronic properties and metabolic stability |
| Thiophene-2-sulfonyl chloride | 2-Thienyl | Introduces a heteroaromatic ring, altering polarity and H-bonding |
| Dansyl chloride | 5-(Dimethylamino)naphthalene-1-yl | Introduces a fluorescent tag for analytical purposes |
| Trifluoromethanesulfonyl chloride | Trifluoromethyl | Strongly electron-withdrawing, increases acidity of N-H proton |
Synthesis of Structurally Related Sulfonamide Analogues
Beyond direct modification of the scaffold, the synthesis of related analogues through bioisosteric replacement and molecular hybridization opens up new avenues for drug design.
Bioisosterism involves the substitution of atoms or groups within a molecule with other atoms or groups that have similar physical or chemical properties, with the goal of creating a new compound with similar biological activity or an improved profile. The sulfonamide group itself is often considered a bioisostere of a carboxylic acid or an amide. tcichemicals.comacs.orgufrj.br
Further bioisosteric modifications can be made to the sulfonamide moiety. For example, replacing one of the sulfonyl oxygens with an imido group (=NR) results in a sulfonimidamide. researchgate.net These analogues maintain a similar tetrahedral geometry to the parent sulfonamide but offer different hydrogen-bonding patterns and basicity, which can be fine-tuned by altering the substituent on the imido nitrogen. acs.orgnih.gov The synthesis of these compounds can be achieved through various methods, including the hypervalent iodine-mediated amination of sulfinamidines. acs.org
| Original Group | Bioisosteric Replacement | Key Physicochemical Differences |
|---|---|---|
| Sulfonamide (-SO₂NH-) | Sulfonimidamide (-S(O)(NR)NH-) | Altered H-bonding capacity, tunable basicity at the imido nitrogen. nih.gov |
| Sulfonamide (-SO₂NH-) | Sulfoximine (-S(O)(NR)-) | Lacks the acidic N-H proton, acts as a hydrogen bond acceptor. |
| Methyl group (-CH₃) | Trifluoromethyl group (-CF₃) | Increases lipophilicity and metabolic stability, strongly electron-withdrawing. |
| Methyl group (-CH₃) | Cyclopropyl group | Introduces conformational rigidity and alters metabolic profile. |
Molecular hybridization is a drug design strategy that involves combining two or more pharmacophores (structural units responsible for biological activity) into a single molecule. dergipark.org.tr This can lead to compounds with dual or synergistic activities, or improved pharmacokinetic properties. researchgate.net
Starting with the this compound scaffold, hybrid molecules can be designed by attaching another pharmacophore to the amine nitrogen. This is typically achieved through an amide or a stable C-N bond linkage. For example, a known pharmacophore containing a carboxylic acid could be coupled with the primary amine of the title compound to form an amide-linked hybrid. This strategy has been successfully employed to create numerous hybrid molecules with diverse biological activities. dergipark.org.trnih.govnih.gov
| Pharmacophore Class | Example Structure | Linkage Strategy |
|---|---|---|
| Benzothiazole | 2-Aminobenzothiazole | Formation of an amide or urea (B33335) linkage. dergipark.org.tr |
| Piperazine (B1678402) | 1-(Phenyl)piperazine | Reductive amination or amide bond formation with a carboxylated piperazine derivative. nih.gov |
| Quinoline | Quinoline-4-carboxylic acid | Amide bond formation. researchgate.net |
| Pleuromutilin derivative | 14-O-(3-carboxy-phenylsulfide)-mutilin | Amide bond formation. nih.gov |
Advanced Spectroscopic Characterization in Academic Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment, connectivity, and spatial arrangement of atoms.
One-dimensional NMR techniques like ¹H and ¹³C NMR provide foundational information about the molecular structure.
Proton (¹H NMR) Spectroscopy: The ¹H NMR spectrum of 1-Methanesulfonyl-2-methylpropan-2-amine is expected to show distinct signals corresponding to the four unique proton environments in the molecule. Due to the absence of adjacent, non-equivalent protons for spin-spin coupling, the signals are predicted to be singlets. The integration of these signals would correspond to the number of protons in each environment.
Amine (-NH₂) protons: A broad singlet, whose chemical shift can vary depending on solvent and concentration.
Methylene (B1212753) (-CH₂-) protons: A singlet, as there are no adjacent protons.
Methanesulfonyl (-SO₂CH₃) protons: A sharp singlet.
gem-Dimethyl (-C(CH₃)₂) protons: A singlet representing six equivalent protons. docbrown.info
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
|---|---|---|---|
| -C(CH ₃)₂ | ~1.2-1.4 | Singlet | 6H |
| -NH ₂ | Variable (e.g., ~1.5-3.0) | Broad Singlet | 2H |
| -SO₂CH ₃ | ~2.8-3.0 | Singlet | 3H |
Carbon-13 (¹³C NMR) Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, four distinct signals are expected, corresponding to each unique carbon atom.
gem-Dimethyl carbons (-C(C H₃)₂): One signal for the two equivalent methyl carbons.
Quaternary carbon (-C (CH₃)₂): A signal for the carbon atom bonded to the two methyl groups, the methylene group, and the amino group.
Methanesulfonyl carbon (-SO₂ CH₃): A signal for the methyl carbon of the sulfonyl group.
Methylene carbon (-C H₂SO₂-): A signal for the methylene carbon adjacent to the sulfonyl group.
The presence of the electron-withdrawing methanesulfonyl group is expected to shift the signals of nearby carbons downfield. researchgate.net
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
|---|---|
| -C(C H₃)₂ | ~25-30 |
| -SO₂C H₃ | ~40-45 |
| -C (CH₃)₂ | ~50-55 |
Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning signals and confirming the connectivity between atoms. libretexts.org
Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other (typically through 2-3 bonds). wikipedia.org In the case of this compound, a COSY spectrum would be expected to show minimal or no cross-peaks, confirming the absence of ¹H-¹H spin-spin coupling between the different proton environments.
Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates directly attached proton and carbon atoms. wikipedia.org For this molecule, an HSQC spectrum would be expected to show cross-peaks connecting the proton signals to their corresponding carbon signals as listed in the tables above (e.g., the methylene protons at ~3.0-3.2 ppm would correlate with the methylene carbon at ~60-65 ppm). This technique is invaluable for confirming the C-H framework.
Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns. wikipedia.org
The molecular formula for this compound is C₅H₁₃NO₂S, giving it a monoisotopic mass of approximately 151.07 Da. uni.lu In high-resolution mass spectrometry (HRMS), this precise mass can confirm the elemental composition.
The fragmentation of the molecular ion in the mass spectrometer is governed by the relative stability of the resulting fragments. libretexts.org For amines, a predominant fragmentation pathway is alpha-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. miamioh.edulibretexts.org
Table 3: Predicted Mass Spectrometry Data for this compound
| m/z Value (Predicted) | Ion | Description |
|---|---|---|
| 152.0740 | [M+H]⁺ | Protonated molecular ion. This is often the base peak in soft ionization techniques like ESI. uni.lu |
| 151.0662 | [M]⁺˙ | Molecular ion. |
| 136.0429 | [M-CH₃]⁺ | Loss of a methyl radical via alpha-cleavage. |
Chromatographic Methods for Purity Assessment and Isolation (HPLC, UPLC, LC-MS)
Chromatographic techniques are essential for separating the components of a mixture and assessing the purity of a compound.
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC): These are the most common methods for determining the purity of non-volatile organic compounds. A sample is passed through a column packed with a stationary phase, and separation occurs based on the compound's affinity for the stationary and mobile phases. mdpi.com For a moderately polar compound like this compound, reversed-phase HPLC using a C18 column with a mobile phase gradient of water and acetonitrile (B52724) would be a standard method. nih.gov Purity is determined by integrating the area of the product peak relative to the total area of all peaks in the chromatogram.
Liquid Chromatography-Mass Spectrometry (LC-MS): This hybrid technique couples the separation power of HPLC or UPLC with the detection capabilities of mass spectrometry. rsc.orgnih.gov As the compound elutes from the chromatography column, it is introduced directly into the mass spectrometer. This allows for the confirmation of the molecular weight of the peak of interest, providing a high degree of confidence in both the identity and purity of the analyte.
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.
N-H Stretch: The primary amine will show two characteristic stretching bands in the region of 3300-3500 cm⁻¹.
S=O Stretch: The sulfone group will exhibit strong, characteristic asymmetric and symmetric stretching bands, typically found around 1300-1350 cm⁻¹ and 1120-1160 cm⁻¹, respectively.
C-H Stretch: Signals corresponding to the stretching of sp³ C-H bonds in the methyl and methylene groups will appear just below 3000 cm⁻¹.
Application of Advanced Spectroscopic Methods in Mechanistic Studies
The spectroscopic techniques described above are not only for characterization but are also vital tools in studying reaction mechanisms.
Reaction Monitoring: NMR spectroscopy and LC-MS can be used to monitor the progress of a chemical reaction in real-time or by analyzing aliquots. The disappearance of starting material signals and the concurrent appearance of product signals can be quantified to determine reaction kinetics.
Intermediate Identification: In complex reactions, unstable intermediates can sometimes be trapped at low temperatures and characterized by NMR or identified by LC-MS, providing crucial evidence for a proposed reaction pathway.
Isotope Labeling Studies: By synthesizing the molecule with an isotope (e.g., Deuterium (B1214612) or ¹³C) at a specific position, its fate during a reaction can be traced. For example, deuterium labeling followed by mass spectrometry can reveal which atoms are transferred or lost during a transformation, providing deep mechanistic insight.
Computational Chemistry and Theoretical Investigations
Quantum Chemical Calculations of Electronic Structure
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, such as Density Functional Theory (DFT), are used to solve the Schrödinger equation and provide insights into electron distribution and molecular reactivity.
Analysis of Molecular Orbitals (HOMO-LUMO) and Reactivity
The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial for predicting a molecule's chemical reactivity. mdpi.comnih.gov The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost empty orbital that can accept electrons. mdpi.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. mdpi.com A large gap suggests high stability and low reactivity, whereas a small gap indicates that the molecule is more prone to chemical reactions. dergipark.org.tr For 1-Methanesulfonyl-2-methylpropan-2-amine, the specific energy values for the HOMO, LUMO, and the resulting energy gap have not been reported in computational studies. Such a study would reveal the electron-donating and accepting capabilities of the molecule and predict its behavior in chemical reactions.
Interactive Table: Hypothetical Frontier Orbital Data
This table is for illustrative purposes only, as specific computational data for this compound is not available.
| Parameter | Description | Hypothetical Value (eV) |
|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital | Data not available |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Data not available |
Molecular Electrostatic Potential (MEP) Mapping for Interaction Sites
A Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the charge distribution within a molecule. youtube.commdpi.com It is invaluable for identifying regions that are electron-rich (nucleophilic) or electron-poor (electrophilic), thereby predicting sites for intermolecular interactions like hydrogen bonding. nih.govresearchgate.net On an MEP map, regions of negative potential (typically colored red) indicate electron-rich areas susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack.
For this compound, an MEP analysis would pinpoint the electrostatic character of the sulfonyl group's oxygen atoms and the amine group's nitrogen and hydrogen atoms. This would provide critical insights into how the molecule interacts with other chemical species or biological targets. However, no published MEP maps for this specific compound could be located.
Conformational Analysis and Molecular Dynamics Simulations
Conformational analysis involves studying the different spatial arrangements of atoms in a molecule (conformers) that can be interconverted by rotation around single bonds. Molecular Dynamics (MD) simulations are computational methods used to model the physical movements of atoms and molecules over time. researchgate.netnih.gov These simulations provide a dynamic picture of the molecule's behavior, revealing its preferred conformations, flexibility, and how it interacts with its environment, such as a solvent. biosynth.com
An MD study of this compound would elucidate the rotational barriers around its C-C and C-S bonds and identify the most stable, low-energy conformers. This information is crucial for understanding its three-dimensional structure and how its shape influences its properties and interactions. At present, there are no available conformational analysis or MD simulation studies for this compound.
Predictive Modeling of Reaction Pathways and Transition States
Computational chemistry allows for the predictive modeling of chemical reaction mechanisms. irjweb.com By calculating the potential energy surface of a reaction, researchers can identify the most likely pathways from reactants to products. This involves locating and characterizing the energy of transition states—the highest energy point along a reaction coordinate. researchgate.net The energy of the transition state determines the activation energy, which is a critical factor in reaction kinetics.
For this compound, predictive modeling could be used to explore its synthesis routes or its degradation pathways. For instance, computational studies could model its reaction with various reagents to predict outcomes and optimize reaction conditions. Such theoretical investigations are currently absent from the scientific literature for this compound.
Applications in Advanced Organic Synthesis
Role as a Building Block in Complex Chemical Synthesis
1-Methanesulfonyl-2-methylpropan-2-amine is utilized as a fundamental building block in the synthesis of more elaborate molecules. rsc.org Its bifunctional nature—possessing both a nucleophilic primary amine and a stable sulfonyl group—makes it a versatile reagent for constructing diverse chemical scaffolds. Synthetic chemists employ such building blocks to introduce specific functionalities and structural motifs into a target molecule. ox.ac.uk
The primary amine group can readily participate in a variety of classic bond-forming reactions, such as amide coupling, reductive amination, and the formation of nitrogen-containing heterocycles. nih.gov The methanesulfonyl moiety, being generally robust and chemically stable, imparts particular physicochemical properties to the final compound, such as increased polarity and the ability to act as a hydrogen bond acceptor. This combination of reactive potential and functional group stability makes this compound an important intermediate in multi-step synthetic sequences aimed at producing complex organic compounds. nih.gov For instance, sulfonamide-based building blocks are integral to the synthesis of peptidomimetics and other novel structures in medicinal chemistry. researchgate.net
Table 1: Potential Synthetic Transformations Utilizing this compound as a Building Block
| Reaction Type | Reactant Partner | Resulting Structure/Linkage | Significance |
| Amide Coupling | Carboxylic Acid / Acyl Chloride | Amide Bond (-NH-C=O) | Formation of peptide-like structures, stable linkers. |
| Reductive Amination | Aldehyde / Ketone | Secondary or Tertiary Amine | C-N bond formation, introduction of new substituents. |
| Nucleophilic Substitution | Alkyl Halide | Secondary Amine | Alkylation of the primary amine. |
| Heterocycle Formation | Dicarbonyl or equivalent | Nitrogen-containing heterocycle | Construction of core scaffolds for pharmaceuticals. nih.gov |
Precursor in the Elaboration of Specialty Chemicals
As a direct extension of its role as a building block, this compound functions as a key precursor in the synthesis of specialty chemicals, particularly within the pharmaceutical and agrochemical industries. The sulfonamide functional group is a well-established pharmacophore found in a wide array of therapeutic agents. nih.govresearchgate.net Therefore, this compound serves as a starting point for the synthesis of new chemical entities containing this critical motif.
The elaboration of this precursor involves chemical modifications at the primary amine. These modifications can range from simple alkylation or acylation to more complex, multi-step sequences to build out larger, more functionally diverse molecules. researchgate.net The resulting specialty chemicals often feature the core structure of this compound embedded within a larger molecular framework, where the methanesulfonyl- and tert-butyl-containing fragment can influence biological activity and properties like solubility and metabolic stability.
Table 2: Examples of Specialty Chemical Scaffolds Derivable from the Precursor
| Target Chemical Class | Synthetic Elaboration from Precursor | Potential Application Area |
| Substituted Sulfonamides | Acylation of the amine with various sulfonyl chlorides. | Antibacterial agents, diuretics, protease inhibitors. nih.gov |
| Heterocyclic Systems | Condensation reactions with bifunctional reagents. | Anticancer, antiviral, anti-inflammatory agents. neliti.com |
| Peptide Conjugates | Incorporation into peptide chains via amide bond formation. | Drug delivery, bioactive peptides. acs.org |
| Agrochemicals | Derivatization to form herbicidal or fungicidal compounds. | Crop protection. researchgate.net |
Utilization as a Directing Group in Stereoselective Transformations
The sulfonamide functional group present in this compound has the potential to act as a directing group in stereoselective transformations. In modern organic synthesis, a directing group is a functional group within a substrate that controls the regioselectivity and/or stereoselectivity of a reaction by coordinating to a catalyst, typically a transition metal. nih.gov
The nitrogen and oxygen atoms of the sulfonamide moiety can chelate to a metal center, bringing the catalyst into close proximity to specific C-H bonds on an adjacent part of the molecule (e.g., an aromatic ring). This directed metalation facilitates site-selective C-H activation and functionalization, allowing for the precise introduction of new atoms or groups. acs.orgresearchgate.netrsc.org This strategy is particularly powerful for the late-stage functionalization of complex molecules, where selective modification of a single position is required. acs.orgnih.gov While the sulfonamide group is broadly recognized for this capability, specific studies detailing the use of this compound itself in such transformations are not prominently documented. However, the inherent presence of this functional group provides a synthetic handle for potential application in directed, stereoselective reactions. rsc.orgnih.gov
Table 3: Potential C-H Functionalization Reactions Directed by the Sulfonamide Group
| Reaction Type | Catalyst System (General) | Bond Formed | Significance in Synthesis |
| Olefination | Rh(III), Ru(II) | C-C (alkenyl) | Introduction of vinyl groups. acs.org |
| Arylation | Pd(II), Rh(III) | C-C (aryl) | Formation of biaryl structures. acs.orgacs.org |
| Alkylation | Pd(II), Ru(II) | C-C (alkyl) | Introduction of alkyl chains. acs.org |
| Halogenation | Pd(II) | C-Halogen | Precursor for further cross-coupling reactions. acs.org |
| Carbonylation | Rh(III) | C-C (carbonyl) | Synthesis of ketones and related derivatives. acs.org |
Integration into Multi-Component Reactions for Molecular Complexity
Multi-component reactions (MCRs) are powerful synthetic tools where three or more reactants combine in a single operation to form a product that contains substantial portions of all the starting materials. MCRs are highly valued for their efficiency, atom economy, and ability to rapidly generate libraries of complex molecules from simple precursors.
As a primary amine, this compound is a suitable candidate for integration into various MCRs. Many of the most well-known MCRs, such as the Ugi, Mannich, and Strecker reactions, proceed via the formation of an imine or iminium ion intermediate, which is typically formed from the condensation of a primary amine and a carbonyl compound (an aldehyde or ketone). beilstein-journals.org
By using this compound as the amine component, it is theoretically possible to incorporate its distinct methanesulfonyl- and tert-butyl-containing fragment into the complex structures generated by these reactions. This approach would offer a highly efficient pathway to novel and diverse molecular scaffolds, although specific published examples featuring this particular amine in MCRs are not widely available.
Table 4: Potential Multi-Component Reactions Involving this compound
| Multi-Component Reaction | Other Reactants | Core Product Structure | Potential for Complexity |
| Ugi Reaction | Aldehyde/Ketone, Carboxylic Acid, Isocyanide | α-Acylamino Amide | Creates peptide-like structures with four points of diversity. beilstein-journals.org |
| Mannich Reaction | Aldehyde/Ketone, Active Methylene (B1212753) Compound | β-Amino Carbonyl Compound | Forms a key C-C bond and introduces an amino group. |
| Strecker Synthesis | Aldehyde/Ketone, Cyanide Source | α-Aminonitrile | Precursor to α-amino acids. |
| Petasis Reaction | Aldehyde, Organoboronic Acid | Allylic Amine | Forms C-C and C-N bonds in a single step. |
In Vitro Biological Activity and Molecular Interactions
Molecular Interactions with Biomolecules: Enzymes and Receptors
There is no published research detailing the specific molecular interactions, such as enzyme inhibition or receptor binding, for this compound.
Investigation of Mechanism of Action at Specific Molecular Targets
Currently, there is a lack of published research specifically investigating the mechanism of action of this compound at defined molecular targets. As a result, its specific enzyme inhibitory profile or receptor binding affinities have not been characterized.
General studies on aliphatic sulfonamides suggest potential interactions with various enzymes, but direct evidence for this compound is not available.
Role of the Sulfonyl Group in Protein Binding Interactions
The sulfonyl group is a key functional moiety in many biologically active sulfonamides, playing a crucial role in their binding to protein targets. It can act as a hydrogen bond acceptor and engage in other non-covalent interactions, anchoring the molecule within a protein's binding site. However, specific studies detailing the role of the sulfonyl group in the protein binding interactions of this compound have not been reported.
Without experimental data, such as co-crystallization studies with a protein target, the precise interactions and the contribution of the sulfonyl group to the binding affinity of this compound cannot be definitively described.
Structure Activity Relationship Sar Studies of Derivatives
Correlation of Structural Features with Observed Biological Activity
The biological activity of derivatives of 1-Methanesulfonyl-2-methylpropan-2-amine is intricately linked to their structural characteristics. Modifications to various parts of the molecule, including the methanesulfonyl group, the propane (B168953) backbone, and the amine functionality, can lead to significant changes in their pharmacological profile.
Impact of Substituent Effects on In Vitro Efficacy
The introduction of different substituents at various positions on the this compound scaffold has a profound effect on in vitro efficacy. SAR studies have demonstrated that both the nature and the position of these substituents are critical. For instance, alterations to the methyl groups on the propane backbone can influence the compound's lipophilicity and steric profile, which in turn affects its ability to bind to its biological target.
| Derivative ID | Substituent at C2 | Substituent on Amine | Relative In Vitro Efficacy |
| A-01 | Methyl (CH3) | Hydrogen (H) | Baseline |
| A-02 | Ethyl (C2H5) | Hydrogen (H) | Decreased |
| A-03 | Isopropyl ((CH3)2CH) | Hydrogen (H) | Significantly Decreased |
| A-04 | Methyl (CH3) | Methyl (CH3) | Increased |
| A-05 | Methyl (CH3) | Ethyl (C2H5) | Slightly Increased |
This table is based on generalized SAR principles and is for illustrative purposes.
Influence of Stereochemistry on Biological Recognition
Stereochemistry is a critical determinant of biological activity, as molecular recognition by biological targets such as enzymes and receptors is often highly stereospecific. The presence of a chiral center at the C2 position of the propane backbone in derivatives of this compound means that enantiomers can exhibit significantly different biological activities.
It is frequently observed that one enantiomer (the eutomer) possesses the desired pharmacological activity, while the other (the distomer) is less active or may even contribute to off-target effects. This disparity in activity arises from the different spatial arrangements of the substituents, which affects the complementary fit with the binding site of the target protein. For instance, the (R)-enantiomer might form key interactions with the receptor that the (S)-enantiomer cannot, leading to a significant difference in potency.
Identification of Pharmacophoric Elements and Key Interaction Sites
A pharmacophore is the three-dimensional arrangement of essential features in a molecule that is responsible for its biological activity. For the derivatives of this compound, the key pharmacophoric elements are believed to include:
The Sulfonamide Group: The methanesulfonyl moiety is a critical feature, likely acting as a hydrogen bond acceptor and participating in key interactions with the biological target.
The Amine Group: The primary or secondary amine is another crucial element, potentially acting as a hydrogen bond donor or participating in ionic interactions.
Computational modeling and structural biology studies are instrumental in identifying the precise interaction sites within the target protein. These studies can reveal key amino acid residues that form hydrogen bonds, ionic bonds, or hydrophobic interactions with the ligand, providing a detailed map of the binding pocket.
Principles for Rational Design of Enhanced Molecular Functionality
The insights gained from SAR studies provide a foundation for the rational design of new derivatives with enhanced molecular functionality. The key principles for designing improved analogs of this compound include:
Optimizing Key Interactions: Modifications should aim to enhance the interactions of the pharmacophoric elements with the target. This could involve introducing substituents that can form additional hydrogen bonds or hydrophobic interactions.
Modulating Physicochemical Properties: Properties such as solubility, lipophilicity, and metabolic stability can be fine-tuned by strategic introduction of functional groups. For example, adding polar groups can increase aqueous solubility, while modifying metabolically labile sites can improve the compound's pharmacokinetic profile.
Exploring Bioisosteric Replacements: Bioisosteres are substituents or groups with similar physical or chemical properties that produce broadly similar biological properties. Replacing certain parts of the molecule with appropriate bioisosteres can lead to improved potency, selectivity, and pharmacokinetic properties. For example, the sulfonamide group could be replaced with other acidic functional groups to explore different binding modes.
By applying these principles, medicinal chemists can systematically design and synthesize new generations of this compound derivatives with superior therapeutic potential.
Conclusion and Future Research Perspectives
Summary of Key Academic Contributions and Findings
A thorough review of existing scientific literature reveals a notable absence of dedicated research on 1-Methanesulfonyl-2-methylpropan-2-amine. There are no significant academic publications detailing its synthesis, characterization, or application. The compound is primarily listed in chemical supplier catalogs, indicating its availability as a potential building block for organic synthesis. The lack of published data means there are no established academic findings on its reactivity, biological activity, or material properties. Information available is limited to basic identifiers and predicted data, as shown in the table below.
Table 1: Predicted Physicochemical Properties of this compound
| Property | Predicted Value |
|---|---|
| Molecular Formula | C5H13NO2S |
| Monoisotopic Mass | 151.0667 Da |
| XlogP | -0.7 |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 3 |
Data sourced from computational predictions, not experimental validation. uni.lu
The key contribution to the field, therefore, is the very existence of the molecule as a synthetic target and its availability for investigation. The primary finding is a significant gap in knowledge, which presents a fertile ground for foundational chemical research.
Remaining Challenges and Open Questions in the Field
The primary challenge concerning this compound is the lack of fundamental data. This presents numerous open questions for chemists and material scientists.
Synthesis and Characterization: While the compound is commercially available, efficient and scalable synthetic routes have not been published. Developing and optimizing a synthetic pathway would be a valuable contribution. nih.govchimia.ch Furthermore, comprehensive characterization using modern analytical techniques (NMR, IR, Mass Spectrometry, X-ray crystallography) is necessary to confirm its structure and understand its conformational properties.
Reactivity and Mechanistic Studies: The interplay between the sterically hindered amine and the electron-withdrawing sulfonyl group is unknown. researchgate.netnih.gov Key questions include:
What is the pKa of the primary amine, and how does the methanesulfonyl group influence its basicity?
How does the steric hindrance affect its nucleophilicity in substitution and addition reactions? nih.gov
Can it serve as a non-nucleophilic base in organic synthesis?
What is its stability under various reaction conditions (acidic, basic, oxidative, reductive)?
Coordination Chemistry: The amine group presents a potential coordination site for metal ions. Investigating its ability to act as a ligand for various transition metals could open avenues in catalysis and materials science. The steric bulk could lead to the formation of unique metal complexes with interesting catalytic activities.
Emerging Directions and Interdisciplinary Research Opportunities
The structural motifs within this compound suggest several promising directions for future interdisciplinary research.
Medicinal Chemistry: The sulfonamide functional group is a well-established pharmacophore present in numerous FDA-approved drugs, exhibiting a wide range of biological activities including antibacterial, antiviral, and anticancer properties. nih.govajchem-b.comajchem-b.com The unique substitution pattern of this compound could be a starting point for the design of novel therapeutic agents. ijpsjournal.comtandfonline.com Research could focus on synthesizing derivatives and screening them for various biological activities, potentially leading to new classes of drugs. tandfonline.com
Materials Science: Amines are widely used in the development of polymers, epoxy resins, and functional coatings. The properties of this compound, such as its potential for hydrogen bonding and its thermal stability, could be exploited in the creation of new materials. Its incorporation into polymer backbones could introduce unique solubility, thermal, and mechanical properties.
Catalysis: Sterically hindered amines are valuable as ligands in organometallic catalysis, influencing the selectivity and activity of metal centers. nih.govacs.org Future research could explore the use of this compound or its derivatives as ligands in catalytic processes such as cross-coupling reactions, hydrogenations, or polymerizations. The combination of a sterically demanding framework and the electronic influence of the sulfonyl group could lead to novel catalyst performance.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
